REACTION_SMILES
|
[Br:10][c:11]1[cH:12][c:13]([CH:14]=[O:15])[cH:16][cH:17][cH:18]1.[CH2:19]=[C:20]([CH3:21])[CH3:22].[CH3:48][C:49]#[N:50].[CH3:51][CH2:52][O:53][C:54](=[O:55])[CH3:56].[F:23][C:24]([F:25])([F:26])[S:27]([O-:28])(=[O:29])=[O:30].[F:32][C:33]([F:34])([F:35])[S:36]([O-:37])(=[O:38])=[O:39].[F:40][C:41]([F:42])([F:43])[S:44]([O-:45])(=[O:46])=[O:47].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[Yb+3:31]>>[NH:1]1[c:2]2[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][c:9]2[C:20]([CH3:21])([CH3:22])[CH2:19][CH:14]1[c:13]1[cH:12][c:11]([Br:10])[cH:18][cH:17][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Yb+3]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)CC(c2cccc(Br)c2)Nc2ccc(C#N)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |